Scaffold Validation: Imidazo[1,2-a]pyrazine Core as Privileged Framework for Kinase and Antiviral SAR Campaigns
The imidazo[1,2-a]pyrazine core has been validated across multiple independent medicinal chemistry programs as a privileged scaffold capable of generating potent biological activity when appropriately substituted. In HIV-1 NNRTI programs, optimized imidazo[1,2-a]pyrazine derivatives (e.g., compounds 4a and 5a) achieved EC50 values of 0.26 µM and 0.32 µM against wild-type HIV-1 (IIIB) in MT-4 cell culture, comparable to the clinical benchmark nevirapine (EC50 = 0.31 µM) [1]. In Aurora kinase inhibition, systematic SAR exploration yielded compounds with Aurora A IC50 values in the sub-100 nM range, with off-target kinase selectivity tunable via substitution at the pyrazole moiety [2]. In tubulin polymerization inhibition, novel imidazo[1,2-a]pyrazine derivatives demonstrated antiproliferative activity ranging from micromolar to nanomolar potency against HepG-2, HCT-116, A549, and MDA-MB-231 cell lines . Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate (CAS 1208082-81-8) embodies the core scaffold with a 6-phenyl and 2-ethyl ester substitution pattern—a combination that positions it as a building block or reference compound for SAR exploration in these target classes.
| Evidence Dimension | Core scaffold biological validation across multiple target classes |
|---|---|
| Target Compound Data | No direct biological activity data available for CAS 1208082-81-8 in open literature |
| Comparator Or Baseline | Optimized imidazo[1,2-a]pyrazine analogs in published studies: HIV-1 NNRTI EC50 0.26–0.32 µM [1]; Aurora kinase IC50 sub-100 nM [2]; Tubulin inhibition IC50 nM–µM range |
| Quantified Difference | Not applicable—class-level inference only; target compound represents an unoptimized core scaffold rather than an optimized lead |
| Conditions | MT-4 cell antiviral assay [1]; Aurora A/B kinase biochemical assay [2]; MTT antiproliferative assay against HepG-2, HCT-116, A549, MDA-MB-231 |
Why This Matters
The imidazo[1,2-a]pyrazine scaffold is a validated starting point for SAR-driven optimization in kinase and antiviral programs; CAS 1208082-81-8 provides a defined substitution pattern (6-phenyl, 2-ethyl ester) suitable for systematic derivatization.
- [1] Huang, B., Li, C., Chen, W., Liu, T., Yu, M., Fu, L., Sun, Y., Liu, H., De Clercq, E., Pannecouque, C., Balzarini, J., & Zhan, P. (2015). Fused heterocycles bearing bridgehead nitrogen as potent HIV-1 NNRTIs. Part 4: design, synthesis and biological evaluation of novel imidazo[1,2-a]pyrazines. European Journal of Medicinal Chemistry, 92, 754–765. https://doi.org/10.1016/j.ejmech.2015.01.040 View Source
- [2] Voss, M. E., Kerekes, A. D., Belanger, D. B., Mandal, A. K., Esposite, S. J., Basso, A. D., Gray, K., Jones, J., Smith, E. B., Doll, R. J., & Siddiqui, M. A. (2012). Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity. Bioorganic & Medicinal Chemistry Letters, 22(10), 3544–3549. https://doi.org/10.1016/j.bmcl.2012.03.051 View Source
